molecular formula C8H6Cl2F2O2 B1409990 2,4-Dichloro-3-(difluoromethoxy)anisole CAS No. 1806321-26-5

2,4-Dichloro-3-(difluoromethoxy)anisole

Cat. No.: B1409990
CAS No.: 1806321-26-5
M. Wt: 243.03 g/mol
InChI Key: UUSGUEMCPUXFIV-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(difluoromethoxy)anisole is a halogenated aromatic ether characterized by a methoxy-substituted benzene ring with chlorine atoms at positions 2 and 4 and a difluoromethoxy group at position 3. This structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s molecular formula is C₈H₅Cl₂F₂O₂, with a molecular weight of 241.02 g/mol (CAS: 1806348-73-1) . Its synthesis typically involves halogenation and etherification reactions, though specific protocols are proprietary. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, a critical feature in drug design .

Properties

IUPAC Name

1,3-dichloro-2-(difluoromethoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c1-13-5-3-2-4(9)7(6(5)10)14-8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSGUEMCPUXFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-(difluoromethoxy)anisole typically involves the reaction of 2,4-dichloroanisole with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-(difluoromethoxy)anisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the chlorine atoms.

    Oxidation Reactions: Aldehydes or acids derived from the methoxy group.

    Reduction Reactions: Dehalogenated products.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules
2,4-Dichloro-3-(difluoromethoxy)anisole serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, leading to the formation of more complex organic compounds. This is particularly relevant in the development of pharmaceuticals and agrochemicals.

2. Reagent in Chemical Reactions
The compound is utilized as a reagent in multiple chemical reactions, facilitating the introduction of difluoromethoxy groups into target molecules. This characteristic enhances the reactivity and specificity of reactions within synthetic pathways.

Biological Applications

1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

2. Drug Development
The compound is being explored for its potential therapeutic applications. Its structural features may influence biological interactions, making it a subject of interest in drug design and development. The incorporation of halogen atoms into drug molecules often enhances their pharmacological properties, including potency and selectivity .

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound highlighted its effectiveness against resistant bacterial strains. The compound was tested in vitro against a panel of pathogens, demonstrating significant inhibitory effects. The findings suggest potential applications in developing new antimicrobial agents .

Case Study 2: Synthesis of Novel Pharmaceuticals

Researchers have utilized this compound as a precursor in synthesizing novel pharmaceuticals. In one instance, it was incorporated into a multi-step synthesis route to create a new class of anti-cancer agents. The resulting compounds showed promising activity in preclinical models .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis of pharmaceuticals and agrochemicals
ChemistryReagent in chemical reactionsEnhances reactivity and specificity
BiologyAntimicrobial agentEffective against resistant bacterial strains
MedicineDrug developmentPotential for enhanced pharmacological properties

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)anisole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Positions : The target compound’s 2,4-dichloro and 3-difluoromethoxy configuration creates steric hindrance and electron-withdrawing effects distinct from 2-Chloro-3,5-difluoroanisole’s symmetrical fluorine placement .
  • Functional Groups : The benzyl chloride derivative (CAS: 1804883-96-2) introduces a reactive -CH₂Cl group, enabling nucleophilic substitutions absent in the anisole analog .

Physicochemical Properties

  • Boiling/Melting Points : 4-Fluoro-3-methylanisole (CAS: 2338-54-7) has a lower molecular weight (140.15 g/mol) and boiling point (~174–175°C) compared to the target compound, reflecting reduced halogenation .
  • Solubility: The difluoromethoxy group in the target compound enhances lipophilicity relative to non-fluorinated analogs like 4-chloro-2-nitroanisole (C₇H₆ClNO₃), improving membrane permeability in biological systems .

Biological Activity

2,4-Dichloro-3-(difluoromethoxy)anisole is an organic compound with the molecular formula C8H6Cl2F2O2 and a molecular weight of 243.03 g/mol. It is notable for its potential biological activities and interactions with various biomolecules, making it a subject of interest in both pharmaceutical and agricultural research.

The compound features a dichloro and difluoromethoxy substitution pattern on an anisole ring, which imparts unique chemical properties that influence its biological activity. The presence of halogen atoms enhances lipophilicity, potentially affecting membrane permeability and interaction with proteins.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse physiological effects. The exact mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of certain bacteria
HerbicidalEffective against specific weed species
Enzyme InhibitionInhibits cytochrome P450 enzymes
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of E. coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics or preservatives.

Case Study 2: Herbicidal Properties

In agricultural research, the herbicidal activity of this compound was evaluated in a field study by Johnson et al. (2022). The results indicated that it effectively controlled several weed species without adversely affecting crop yield. This finding positions this compound as a promising candidate for eco-friendly herbicide formulations.

Case Study 3: Cytotoxic Effects on Cancer Cells

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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